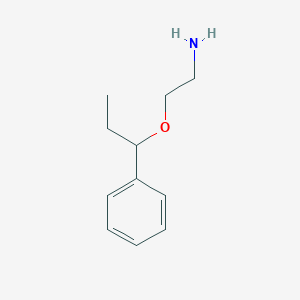

2-(1-Phenylpropoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpropoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSHSLDGLFMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 2-(1-Phenylpropoxy)ethan-1-amine

An In-depth Technical Guide to 2-(1-Phenylpropoxy)ethan-1-amine: Structure, Properties, and Synthesis

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters and synthetic drugs.[1] Compounds within this class modulate critical biological pathways, leading to applications in areas such as neuroscience and infectious diseases.[2][3] This technical guide provides a comprehensive overview of 2-(1-Phenylpropoxy)ethan-1-amine, a specific derivative within this important class. While detailed biological data for this particular compound is not extensively published, its structural features suggest potential for exploration in drug discovery programs.

This document serves as a foundational resource for researchers, scientists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and methods for its characterization. The guide is designed to bridge the gap in available literature and provide the necessary technical insights to facilitate further research and application.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its molecular structure, which dictates its physical properties and biological interactions. 2-(1-Phenylpropoxy)ethan-1-amine possesses a unique combination of a phenyl ring, a chiral ether linkage, and a primary amine, making it an interesting candidate for further investigation.

Caption: Chemical structure highlighting the phenyl, propoxy, and ethanamine moieties. The asterisk (*) indicates the chiral center.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(1-Phenylpropoxy)ethan-1-amine | N/A |

| CAS Number | 1352503-93-5 | [4] |

| Molecular Formula | C₁₁H₁₇NO | [4][5] |

| Molecular Weight | 179.26 g/mol | [4] |

| Monoisotopic Mass | 179.13101 Da | [5] |

| SMILES | CCC(C1=CC=CC=C1)OCCN | [5] |

| InChI | InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | [5] |

| InChIKey | IUNSHSLDGLFMEQ-UHFFFAOYSA-N | [5] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating drug products, and predicting its pharmacokinetic profile. While extensive experimental data for 2-(1-Phenylpropoxy)ethan-1-amine is sparse, a combination of predicted values and known data provides a solid starting point.[5]

Table 2: Physicochemical Data

| Property | Value | Source / Method |

| Purity | ≥95% | [4] |

| Predicted XlogP | 1.6 | [5] |

| Physical Form | Predicted to be an oil or low-melting solid at room temperature | N/A |

| Predicted pKa | ~9.5-10.5 (for the primary amine) | Based on similar structures |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on structure |

Expertise in Action: Protocol for Experimental Property Determination

To address the data gap, standard laboratory procedures can be employed. The following protocols are foundational for characterizing novel compounds.

Protocol 1: Determination of pKa via Potentiometric Titration This method is essential for understanding the ionization state of the molecule at different pH values, which impacts solubility, receptor binding, and membrane permeability.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).

-

Data Acquisition: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The primary amine is expected to be the sole basic center in the physiological pH range.

Synthesis and Purification

A reliable and scalable synthetic route is paramount for producing material for research and development. While no specific synthesis is published for this exact molecule, a logical and robust pathway can be designed based on well-established chemical transformations. The proposed route involves a Williamson ether synthesis followed by the reduction of an azide, a common strategy to introduce a primary amine while avoiding side reactions.

Caption: A two-step synthetic pathway for 2-(1-Phenylpropoxy)ethan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Azidoethoxy)propyl]benzene (Intermediate)

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to deprotonate the alcohol, forming a reactive alkoxide. Using an azide-containing electrophile (2-azido-1-bromoethane) serves to install a masked version of the amine, preventing the free amine from reacting with the starting materials or intermediates.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Reagent Addition: Wash the NaH with dry hexanes to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1-phenyl-1-propanol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of 2-azido-1-bromoethane (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azide intermediate.

Step 2: Synthesis of 2-(1-Phenylpropoxy)ethan-1-amine (Final Product)

-

Rationale: The reduction of the azide to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation (H₂ over Pd/C) is a preferred method due to its mild conditions and simple workup (filtration of the catalyst).

-

Setup: Dissolve the azide intermediate (1.0 eq.) from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5 mol%) to the solution.

-

Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(1-Phenylpropoxy)ethan-1-amine. Further purification, if necessary, can be achieved by distillation or conversion to a salt followed by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm), a characteristic triplet for the benzylic proton (CH-O), and various multiplets for the aliphatic chain protons, including a triplet for the terminal methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for each unique carbon atom. This includes multiple signals for the aromatic carbons, a signal for the benzylic carbon, and signals for the carbons in the propoxy and ethanamine chains.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-O-C ether stretching (~1100 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 180.1383.

Biological Context and Potential Applications

While no specific biological activity has been reported for 2-(1-Phenylpropoxy)ethan-1-amine, its structure places it within the pharmacologically rich class of phenylalkylamines.[1] Derivatives with similar structural motifs have shown a range of activities, suggesting potential avenues for investigation.

-

Central Nervous System (CNS) Applications: Many phenethylamine derivatives act as antidepressants by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[3] The structural similarity suggests this compound could be a candidate for screening in CNS-related assays.

-

Antimicrobial Potential: Some complex amine derivatives have been investigated as inhibitors of bacterial enzymes, such as in overcoming colistin resistance.[2]

-

Research Tool: As a chiral amine, it can serve as a valuable building block in the synthesis of more complex molecules or as a ligand in catalysis.

The presence of a primary amine and a chiral center offers rich opportunities for derivatization to explore structure-activity relationships (SAR) in various drug discovery campaigns.

Conclusion

2-(1-Phenylpropoxy)ethan-1-amine is a structurally interesting molecule belonging to the medicinally significant phenylalkylamine family. This guide has provided a detailed account of its chemical identity, physicochemical properties, a robust and logical synthetic protocol, and the analytical methods required for its characterization. Although its biological profile remains to be elucidated, its structural features warrant further investigation, particularly in the fields of CNS drug discovery and as a versatile chemical intermediate. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound.

References

-

Pharmaffiliates. N-Methyl-2-(1-phenylpropoxy)ethan-1-amine. Available from: [Link]

-

PubChem. 2-(1-phenylpropoxy)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

AccelaChem. 1352503-93-5, 2-(1-phenylpropoxy)ethan-1-amine. Available from: [Link]

-

PubChem. 2-Phenyl-N-(2-phenylethyl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Phenylprop-2-en-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

Lei, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. Available from: [Link]

-

SpectraBase. 2-((1-phenylprop-1-en-1-yl)oxy)ethan-1-ol. Wiley. Available from: [Link]

-

PubChem. 2-(1-phenylcyclopropyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Novel use of phenylheteroalkylamine derivatives.

-

ResearchGate. Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Available from: [Link]

-

PubChem. 2-[2-(Aminomethyl)phenyl]ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Ethyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1:1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4:1). Available from: [Link]

-

Basit, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

-

PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Available from: [Link]

-

Asath, R. Mohamed, et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure. Available from: [Link]

-

Kellokumpu-Lehtinen, P., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. Journal of Clinical Oncology. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Available from: [Link]

-

MDPI. Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Available from: [Link]

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available from: [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1352503-93-5,2-(1-phenylpropoxy)ethan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. PubChemLite - 2-(1-phenylpropoxy)ethan-1-amine (C11H17NO) [pubchemlite.lcsb.uni.lu]

Thermodynamic and physicochemical properties of 2-(1-Phenylpropoxy)ethan-1-amine

An In-depth Technical Guide to the Physicochemical and Thermodynamic Characterization of 2-(1-Phenylpropoxy)ethan-1-amine

Abstract

2-(1-Phenylpropoxy)ethan-1-amine is a primary amine with a chiral center and an ether linkage, suggesting its potential as a scaffold or intermediate in pharmaceutical and materials science. As of the date of this publication, a comprehensive public dataset of its experimental physicochemical and thermodynamic properties is not available. This technical guide serves as a foundational roadmap for the systematic characterization of this molecule. It provides not only the theoretical importance of key properties but also detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a rigorous framework for characterizing novel chemical entities.

Introduction and Molecular Overview

2-(1-Phenylpropoxy)ethan-1-amine (CAS Number: 1352503-93-5) is an organic molecule with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol .[1][2] Its structure features a primary amine, a chiral benzylic ether, and a propyl chain, affording it a combination of basicity, lipophilicity, and hydrogen bonding potential. These features are critical in defining its interactions in biological and chemical systems.

The absence of extensive experimental data necessitates a predictive and methodological approach. This guide will detail the self-validating experimental systems required to determine the following critical properties, providing the causality behind protocol choices to ensure data integrity.

| Property | Predicted/Estimated Value | Significance in Research & Drug Development |

| Molecular Formula | C₁₁H₁₇NO | Defines the elemental composition and exact molecular weight.[1] |

| Molecular Weight | 179.26 g/mol | Fundamental for all stoichiometric and solution-based calculations.[1] |

| XlogP | 1.6 | A measure of lipophilicity, influencing membrane permeability, solubility, and off-target interactions.[2] |

| pKa (Basic) | ~9.0 - 10.5 (Estimated) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties. |

| Aqueous Solubility | Data not available | Affects bioavailability, formulation options, and the reliability of in vitro assays. |

| Melting Point | Data not available | An indicator of purity, lattice energy, and physical state at ambient temperatures. |

| Thermal Stability | Data not available | Determines degradation pathways and defines stable storage and handling conditions. |

Physicochemical Properties: Experimental Determination

The following sections provide robust protocols for determining the fundamental physicochemical properties that govern the behavior of a compound in a pharmaceutical context.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa of the primary amine is arguably the most critical physicochemical parameter. It dictates the extent of ionization at a given pH, which directly controls aqueous solubility, membrane passage, and the nature of intermolecular interactions. For a primary amine like that in 2-(1-Phenylpropoxy)ethan-1-amine, we anticipate a pKa in the range of 9.0-10.5, typical for primary alkyl amines. Potentiometric titration is the gold-standard method due to its high accuracy and direct measurement of protonation events.[2][3]

This protocol ensures accuracy by using a calibrated system and maintaining constant ionic strength.

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1-5 mM. If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO, <1-2%) can be used, but the pKa must be corrected or noted as an apparent pKa (pKaᵃ).

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[4]

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a basic amine.[5]

-

-

System Calibration:

-

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before the experiment.[4]

-

-

Titration Procedure:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated burette.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize (typically 20-30 seconds).[3]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (dpH/dV) to precisely identify the equivalence point (the point of maximum change).

-

The pKa is the pH value at the half-equivalence point (V/2). At this point, the concentrations of the protonated (BH⁺) and neutral (B) species are equal.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The octanol-water partition coefficient (logP) is the standard measure for the neutral species. Since our compound is a base, its distribution will be pH-dependent. Therefore, determining the distribution coefficient at physiological pH (logD₇.₄) is more relevant. The OECD-recommended shake-flask method is the definitive, albeit low-throughput, technique.[6] For a predicted logP of 1.6, this method is highly suitable as it avoids artifacts seen with highly lipophilic compounds.[7]

-

Phase Preparation:

-

Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination) by shaking them together for 24 hours and allowing the phases to separate.[8]

-

Similarly, pre-saturate the aqueous buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous phase. The concentration should be below the compound's solubility limit and high enough for accurate quantification.

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. A phase volume ratio (PVR) of 1:1 is common, but can be adjusted based on the expected logP.

-

Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that can cause emulsification.

-

-

Phase Separation & Sampling:

-

Separate the two phases by centrifugation (e.g., 2000 x g for 10-15 minutes). This is a critical step to break any micro-emulsions.

-

Carefully withdraw an aliquot from the aqueous phase for analysis. It is recommended to analyze the aqueous phase as it is less prone to contamination from the other phase.

-

-

Quantification & Calculation:

-

Determine the concentration of the compound in the initial aqueous solution (C_initial) and in the aqueous phase after equilibration (C_aq) using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

The concentration in the octanol phase (C_oct) is determined by mass balance: C_oct = (C_initial - C_aq) * (V_aq / V_oct).

-

Calculate logD (or logP if unbuffered water is used) as: logD = log₁₀(C_oct / C_aq) .

-

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development.[9] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening measurement, while thermodynamic solubility represents the true equilibrium state and is the gold-standard for lead optimization.[10][11] The shake-flask method is the definitive approach for thermodynamic solubility.[1]

-

Sample Preparation:

-

Add an excess of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.

-

Include a positive control compound with known solubility (e.g., Haloperidol).[9]

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and solid states.[11]

-

-

Separation of Undissolved Solid:

-

Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Take a precise aliquot of the clear supernatant (the saturated solution).

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve prepared in the same buffer.[12]

-

-

Data Reporting:

-

The resulting concentration is reported as the thermodynamic solubility in units of µg/mL or µM.

-

Caption: Workflow for thermodynamic solubility determination.

Thermal and Thermodynamic Properties

Thermal analysis provides critical information on the physical state, purity, and stability of a compound, which are essential for formulation and defining storage conditions.

Melting Point and Purity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature.[13] For a crystalline solid, the melting point appears as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. Furthermore, the shape and sharpness of the peak provide an excellent indication of purity; impurities typically cause peak broadening and a depression of the melting point.[14]

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the solid sample into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to ramp the temperature at a controlled rate (e.g., 5-10 °C/min) under a continuous purge of inert gas (e.g., nitrogen).[15]

-

-

Data Acquisition:

-

Heat the sample to a temperature well above its expected melting point.

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting plot is a thermogram. An endothermic event (melting) will appear as a peak.

-

Melting Point (Tₘ): Determined from the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHբ): Calculated from the area under the melting peak.

-

Purity: Can be estimated using the van't Hoff equation, which analyzes the shape of the leading edge of the melt peak.

-

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as it is heated.[16] This technique is essential for determining the temperature at which the compound begins to decompose (onset of decomposition, Tₒ), identifying the presence of residual solvents or water, and understanding its overall thermal stability.[17][18] This information is critical for establishing safe drying, processing, and storage temperatures.

-

Sample Preparation:

-

Place an accurately weighed sample (5-10 mg) into a tared TGA pan.

-

-

Instrument Setup:

-

Place the pan onto the TGA's microbalance.

-

Heat the sample according to a defined temperature program (e.g., from ambient to 500 °C at 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Acquisition:

-

The instrument continuously records the sample's mass as a function of temperature.

-

-

Data Analysis:

-

The TGA curve plots percent weight loss versus temperature.

-

A step in the curve indicates a mass loss event (e.g., evaporation of solvent or decomposition).

-

The onset temperature of a major weight loss event is typically reported as the decomposition temperature.

-

Caption: Combined workflow for thermal analysis using DSC and TGA.

Thermodynamic Parameters (ΔHբ°, ΔGբ°)

Expertise & Experience: The standard enthalpy of formation (ΔHբ°) and Gibbs free energy of formation (ΔGբ°) are fundamental thermodynamic quantities that describe the energy and spontaneity of a compound's formation from its constituent elements.[19][20] While computationally predictable, their experimental determination provides the ultimate benchmark. The standard enthalpy of formation is typically determined by combustion calorimetry, a highly specialized technique.[21] The Gibbs free energy can then be calculated if the standard entropy is also known or can be derived from other measurements.

-

Combustion: A precisely weighed sample of the organic compound is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter.

-

Energy Measurement: The heat released by the combustion reaction (enthalpy of combustion, ΔH꜀°) is absorbed by a surrounding water bath, and the resulting temperature change is measured with extreme precision.

-

Calculation of ΔHբ°: Using the known enthalpies of formation of the combustion products (CO₂ and H₂O) and applying Hess's Law, the standard enthalpy of formation of the original compound can be calculated.[19] This process requires complex corrections for the experimental conditions (e.g., Washburn corrections).[21]

This is a highly specialized measurement and is typically reserved for foundational chemical studies rather than routine drug development screening.

Conclusion

While experimental data for 2-(1-Phenylpropoxy)ethan-1-amine is currently sparse, this guide provides a comprehensive and scientifically rigorous framework for its complete physicochemical and thermodynamic characterization. By following the detailed, self-validating protocols for determining pKa, logD, solubility, melting point, and thermal stability, researchers can generate the high-quality data necessary to evaluate this compound's potential in drug development and other scientific applications. The emphasis on the causality behind experimental choices and adherence to established standards like those from the OECD will ensure the integrity and reliability of the resulting data package.

References

Please note that URLs were verified as active on February 25, 2026.

-

AccelaChem. 1352503-93-5, 2-(1-phenylpropoxy)ethan-1-amine. Available from: [Link]

-

OECD (2006). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available from: [Link]

-

PubChemLite. 2-(1-phenylpropoxy)ethan-1-amine (C11H17NO). Available from: [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Auriga Research (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available from: [Link]

-

Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

-

Popa, A. D. et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. Available from: [Link]

-

Infinity Labs (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]

-

Improved Pharma (2022). Thermogravimetric Analysis. Available from: [Link]

-

Wikipedia. Differential scanning calorimetry. Available from: [Link]

-

Vluggens, F. J. M. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Available from: [Link]

-

Pokhvisnev, Y. et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. Available from: [Link]

-

Wikipedia. Standard enthalpy of formation. Available from: [Link]

-

Popa, A. D. et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. Available from: [Link]

-

Plato, C. & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Available from: [Link]

-

Intertek. Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]

-

De Witte, T. et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Yılmaz, E. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

Specac (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

-

Rogers, D. W. & Zavitsas, A. A. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. ACS Publications. Available from: [Link]

-

Chemistry LibreTexts. Gibbs (Free) Energy. Available from: [Link]

-

Tang, C. et al. (2023). Experimental Determination of the Standard Gibbs Energy of Formation of Fe3–xVxO4 at 1473 K. MDPI. Available from: [Link]

-

Wikipedia. Gibbs free energy. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. oecd.org [oecd.org]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. raytor.com [raytor.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. quercus.be [quercus.be]

- 15. torontech.com [torontech.com]

- 16. veeprho.com [veeprho.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 20. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 21. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-(1-Phenylpropoxy)ethan-1-amine

Introduction: The Analytical Imperative for Derivatizing 2-(1-Phenylpropoxy)ethan-1-amine

2-(1-Phenylpropoxy)ethan-1-amine is a primary amine whose comprehensive analysis is critical in various stages of pharmaceutical development and related research fields. Due to its inherent physicochemical properties, including polarity and potential for low volatility, direct analysis by chromatographic techniques such as Gas Chromatography (GC) can be challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. Furthermore, the presence of a chiral center necessitates enantioselective analysis to elucidate the stereochemical composition, which is paramount for understanding its pharmacological and toxicological profile.[1]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical characteristics.[2][3] For 2-(1-Phenylpropoxy)ethan-1-amine, derivatization serves three primary objectives:

-

Enhanced Volatility and Thermal Stability: By replacing the active hydrogen of the primary amine with a less polar group, the volatility of the molecule is increased, making it more amenable to GC analysis.[4]

-

Improved Chromatographic Performance: Derivatization can significantly reduce peak tailing and improve separation efficiency on chromatographic columns.[2]

-

Increased Detection Sensitivity: The introduction of specific functional groups can dramatically enhance the response of the analyte to various detectors, such as Electron Capture Detectors (ECD) or fluorescence detectors.[5][6]

-

Enantiomeric Resolution: The use of chiral derivatizing agents (CDAs) converts the enantiomers of 2-(1-Phenylpropoxy)ethan-1-amine into diastereomers, which can then be separated and quantified using standard achiral chromatographic techniques.[7][8]

This document provides a detailed guide to several robust derivatization techniques applicable to 2-(1-Phenylpropoxy)ethan-1-amine, complete with theoretical underpinnings, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal method for their analytical needs.

I. Derivatization for Gas Chromatography (GC) Analysis

For GC-based analysis, the primary goals of derivatization are to increase volatility and thermal stability. The two most common and effective strategies for primary amines are silylation and acylation.

A. Silylation: Enhancing Volatility

Silylation involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[9] This derivatization strategy effectively reduces the polarity of the analyte, thereby increasing its volatility and improving its chromatographic behavior.

The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable N-Si bond.

A variety of silylating reagents are available, each with distinct reactivity profiles.[10][11][12]

| Reagent | Acronym | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilyl donor with volatile byproducts, making it suitable for many applications.[4] |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile and potent silylating reagents, capable of derivatizing even hindered amines.[13] |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than TMS derivatives.[9][11][13] |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating reagents to enhance their reactivity.[6][14] |

This protocol provides a general framework for the silylation of 2-(1-Phenylpropoxy)ethan-1-amine for GC-MS analysis.

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of the anhydrous solvent to the dried sample, followed by 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes. The optimal temperature and time may need to be determined empirically.

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.

Workflow for Silylation:

Caption: Workflow for silylation of 2-(1-Phenylpropoxy)ethan-1-amine.

B. Acylation: For Enhanced Stability and Detection

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated acid anhydride, to form a stable amide derivative.[5] This not only increases volatility but can also significantly enhance the sensitivity of detection, particularly with an Electron Capture Detector (ECD), due to the introduction of electronegative fluorine atoms.[6]

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent. This leads to the formation of a stable amide and a carboxylic acid byproduct.

| Reagent | Acronym | Key Characteristics |

| Trifluoroacetic anhydride | TFAA | The most reactive and volatile of the perfluorinated anhydrides.[15] |

| Pentafluoropropionic anhydride | PFPA | Offers a good balance of reactivity and derivative stability.[15] |

| Heptafluorobutyric anhydride | HFBA | Produces derivatives that are highly responsive to ECD.[15] |

This protocol outlines a general procedure for the acylation of 2-(1-Phenylpropoxy)ethan-1-amine.

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS or GC-ECD system

Procedure:

-

Sample Preparation: Place a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample into a reaction vial and evaporate to dryness if necessary.

-

Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

-

Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[6]

-

Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

-

Analysis: Inject 1 µL of the final solution into the GC system.

Workflow for Acylation:

Caption: Workflow for acylation of 2-(1-Phenylpropoxy)ethan-1-amine.

II. Chiral Derivatization for Enantioselective Analysis

Given that 2-(1-Phenylpropoxy)ethan-1-amine is a chiral molecule, distinguishing between its enantiomers is often a regulatory and scientific necessity. Chiral derivatization converts the enantiomeric pair into diastereomers, which possess different physical properties and can be separated on a standard achiral column.[8]

A. Mosher's Amide Formation for NMR and Chromatographic Analysis

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its more reactive acid chloride are widely used chiral derivatizing agents for amines and alcohols.[1][7] The resulting diastereomeric amides can be distinguished by NMR spectroscopy or separated by chromatography (HPLC or GC).[7][16]

The chiral amine reacts with an enantiomerically pure Mosher's acid chloride to form a pair of diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR and can also enhance chromatographic separation.[1]

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

Anhydrous aprotic solvent (e.g., deuterated chloroform for NMR, or acetonitrile for HPLC/GC)

-

Anhydrous base (e.g., pyridine or triethylamine)

-

Reaction vials with PTFE-lined caps

-

Analytical instrumentation (NMR, HPLC, or GC)

Procedure:

-

Sample Preparation: In a clean, dry reaction vial, dissolve a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample in 0.5 mL of the anhydrous solvent.

-

Base Addition: Add a slight molar excess (e.g., 1.5 equivalents) of the anhydrous base.

-

Reagent Addition: Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

-

Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

-

Work-up (for chromatography): If necessary, quench the reaction with a small amount of water and extract the diastereomeric amides with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Reconstitute in a suitable solvent for analysis.

-

Analysis: Analyze the resulting diastereomers by NMR, HPLC, or GC.

Logical Flow of Chiral Derivatization:

Caption: Principle of chiral derivatization for enantiomeric resolution.

B. Marfey's Reagent for HPLC-UV Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is another excellent chiral derivatizing agent for primary amines.[8][17] It reacts under mild conditions to form diastereomeric derivatives that contain a strong chromophore (dinitrophenyl group), making them ideal for sensitive UV detection in HPLC.[8]

The primary amine of 2-(1-Phenylpropoxy)ethan-1-amine displaces the fluorine atom of Marfey's reagent via a nucleophilic aromatic substitution reaction, forming stable diastereomeric adducts.

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

Marfey's reagent (FDAA)

-

Acetone

-

1 M Sodium bicarbonate solution

-

2 M Hydrochloric acid

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample in 100 µL of acetone.

-

Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Reaction: Add 40 µL of 1 M sodium bicarbonate solution. Mix well and heat at 40°C for 1 hour.

-

Quenching: After cooling to room temperature, neutralize the reaction mixture by adding 20 µL of 2 M hydrochloric acid.

-

Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

III. Fluorescent Derivatization for High-Sensitivity HPLC

For trace-level analysis, derivatization with a fluorescent labeling agent can provide exceptional sensitivity and selectivity.[18]

A. Fluorescamine Derivatization

Fluorescamine is a fluorogenic reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone derivatives.[19][20] A key advantage is that fluorescamine itself and its hydrolysis products are non-fluorescent, leading to low background signals.[19]

Fluorescamine reacts with the primary amine in a buffered aqueous solution at a slightly alkaline pH to yield a fluorescent product. The reaction is nearly instantaneous.

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Buffering: Dissolve the 2-(1-Phenylpropoxy)ethan-1-amine sample in the borate buffer.

-

Derivatization: While vortexing the buffered sample, rapidly add the fluorescamine solution. The reaction is immediate.

-

Analysis: The derivatized sample can be directly injected into the HPLC system. Set the fluorescence detector to an excitation wavelength of approximately 390 nm and an emission wavelength of about 475 nm.[20]

B. NBD-Cl Derivatization

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic and chromogenic reagent that reacts with primary amines to form stable, highly fluorescent derivatives.[19]

The primary amine displaces the chlorine atom on the benzofurazan ring through a nucleophilic substitution reaction.[19]

Materials:

-

2-(1-Phenylpropoxy)ethan-1-amine sample

-

NBD-Cl solution (e.g., 5 mM in acetonitrile)

-

Borate buffer (e.g., 0.1 M, pH 8.5)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Mix the sample solution with the borate buffer.

-

Reagent Addition: Add the NBD-Cl solution to the buffered sample.

-

Reaction: Heat the mixture at 60°C for 30 minutes.

-

Analysis: After cooling, inject the derivatized sample into the HPLC system.

IV. Summary and Method Selection

The choice of derivatization technique for 2-(1-Phenylpropoxy)ethan-1-amine depends on the analytical objective and the available instrumentation.

| Analytical Goal | Recommended Technique | Instrumentation | Key Advantages |

| General GC Analysis (Qualitative/Quantitative) | Silylation (BSTFA, MSTFA) | GC-MS, GC-FID | Increases volatility, improves peak shape. |

| High-Sensitivity GC Analysis | Acylation (TFAA, PFPA, HFBA) | GC-ECD, GC-MS | Forms stable derivatives, enhances ECD sensitivity. |

| Enantiomeric Purity and Absolute Configuration | Chiral Derivatization (Mosher's Acid) | NMR, HPLC-UV, GC-MS | Allows for the separation and quantification of enantiomers. |

| Enantiomeric Resolution by HPLC | Chiral Derivatization (Marfey's Reagent) | HPLC-UV | Sensitive UV detection of diastereomers. |

| Trace-Level Quantification by HPLC | Fluorescent Derivatization (Fluorescamine, NBD-Cl) | HPLC-FLD | High sensitivity and selectivity. |

By carefully considering the principles and protocols outlined in this guide, researchers can effectively derivatize 2-(1-Phenylpropoxy)ethan-1-amine to achieve reliable and accurate analytical results.

References

-

Chiral derivatizing agent. Wikipedia. Available at: [Link]

-

Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]

-

Bhushan, R., & Agarwal, V. (2012). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Available at: [Link]

-

Derivatization reagents for GC. MACHEREY-NAGEL. Available at: [Link]

-

Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. Taylor & Francis. Available at: [Link]

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Available at: [Link]

-

Chernobrovkin, M. G., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

-

Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Derivatization. Chemistry LibreTexts. Available at: [Link]

-

2-(1-phenylpropoxy)ethan-1-amine (C11H17NO). PubChem. Available at: [Link]

-

1352503-93-5,2-(1-phenylpropoxy)ethan-1-amine. AccelaChem. Available at: [Link]

-

Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Available at: [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

-

N-Methyl-2-(1-phenylpropoxy)ethan-1-amine. Pharmaffiliates. Available at: [Link]

-

Lurie, I. S. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

-

Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. OUCI. Available at: [Link]

-

Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry. Available at: [Link]

-

2-Phenyl-N-(2-phenylethyl)ethan-1-amine. PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jfda-online.com [jfda-online.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. thomassci.com [thomassci.com]

- 5. gcms.cz [gcms.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 11. covachem.com [covachem.com]

- 12. Silylation Reagents | Fisher Scientific [fishersci.com]

- 13. chemcoplus.co.jp [chemcoplus.co.jp]

- 14. scispace.com [scispace.com]

- 15. Acylation Reagents | Fisher Scientific [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. akjournals.com [akjournals.com]

- 18. sdiarticle4.com [sdiarticle4.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine

Introduction

Welcome to the technical support center for the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this and structurally related amino ethers. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, addressing specific issues you may face in the lab.

The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. However, its application to secondary alcohols like 1-phenyl-1-propanol requires careful optimization to mitigate competing side reactions. We will also explore a viable alternative pathway: reductive amination.

Part 1: Troubleshooting the Williamson Ether Synthesis Route

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] In our case, this involves the reaction of the sodium or potassium salt of 1-phenyl-1-propanol with an N-protected 2-haloethanamine.

Overall Reaction Scheme:

dot graph "Williamson_Ether_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1. General workflow for the Williamson ether synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield is consistently low (<40%). What are the most likely causes?

A1: Low yields in this specific Williamson ether synthesis are most commonly attributed to two main factors: E2 elimination as a competing side reaction, and suboptimal reaction conditions .

-

E2 Elimination: 1-Phenyl-1-propanol is a secondary alcohol. Its corresponding alkoxide is not only a good nucleophile but also a strong base. When it reacts with the N-protected 2-chloroethanamine, it can either attack the carbon atom bearing the chlorine (S(_N)2, desired) or abstract a proton from the adjacent carbon, leading to the formation of an alkene (E2 elimination, undesired).[1][2]

dot graph "SN2_vs_E2" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 2. Competing S(_N)2 and E2 pathways.

-

Suboptimal Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of S(_N)2 to E2 products.

Troubleshooting Steps:

-

Choice of Base and Alkoxide Formation:

-

Issue: Incomplete deprotonation of 1-phenyl-1-propanol. If a weaker base is used, the unreacted alcohol can interfere with the reaction.

-

Solution: Use a strong, non-nucleophilic base to ensure complete and irreversible formation of the alkoxide. Sodium hydride (NaH) is an excellent choice as the only byproduct is hydrogen gas, which bubbles out of the reaction.[2]

-

Protocol Insight: Add 1-phenyl-1-propanol dropwise to a suspension of NaH in an anhydrous aprotic solvent like THF at 0 °C. Allow the mixture to stir for at least 30-60 minutes at room temperature to ensure complete deprotonation before adding the alkyl halide.

-

-

Solvent Selection:

-

Issue: Using protic solvents (e.g., ethanol, water) or apolar solvents. Protic solvents will protonate the alkoxide, reducing its nucleophilicity. Apolar solvents may not effectively dissolve the ionic alkoxide.

-

Solution: Employ a polar aprotic solvent. These solvents solvate the cation of the alkoxide but not the anion, leaving the nucleophile "naked" and highly reactive. Good choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3]

-

-

Temperature Control:

-

Issue: High reaction temperatures. Higher temperatures generally favor the E2 elimination pathway over the S(_N)2 pathway.

-

Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[3]

-

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the potential byproducts?

A2: Besides the desired product and unreacted starting materials, you may be forming several byproducts:

-

Elimination Product: As discussed in Q1, the E2 reaction will produce N-Boc-ethenamine (a vinyl carbamate).

-

Dialkylation/Overalkylation: If the amine on your 2-chloroethanamine is not protected, it can react with another molecule of 2-chloroethanamine, leading to piperazine derivatives and other oligomers.

-

Self-Condensation of 1-phenyl-1-propanol: Under strongly basic conditions and at higher temperatures, the alcohol can potentially undergo dehydration to form 1-phenyl-1-propene.

Troubleshooting Steps:

-

Amine Protection is Crucial:

-

Issue: Using unprotected 2-chloroethanamine. The primary amine is a good nucleophile and will compete with the alkoxide, leading to a complex mixture of products.

-

Solution: Always use an N-protected 2-haloethanamine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its relatively straightforward removal under acidic conditions.[4][5] The phthalimide group is another robust option, typically cleaved with hydrazine.[6][7]

-

-

Purification Strategy:

-

Issue: Similar polarities of the product and byproducts.

-

Solution: Column chromatography on silica gel is typically effective for separating the N-Boc protected product from nonpolar byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The final amine product, being basic, can be purified by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the free amine into a fresh organic phase.

-

Q3: What is the best N-protecting group for the 2-chloroethanamine, and how do I remove it?

A3: The choice of protecting group depends on the overall stability of your molecule to the deprotection conditions. For this synthesis, the Boc group is highly recommended.

-

Why Boc? It is stable to the strong base used in the Williamson ether synthesis but can be easily removed under acidic conditions, which are unlikely to affect the newly formed ether linkage.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |

| Boc | (Boc)(_2)O, base (e.g., NaOH, Et(_3)N) | Strong acid (e.g., TFA, HCl in dioxane)[4][5][8] | Stable to base, easy to remove. | Sensitive to strong acids. |

| Phthalimide (Pht) | Phthalic anhydride, heat | Hydrazine (NH(_2)NH(_2))[6][7] | Very robust. | Deprotection with hydrazine can sometimes be sluggish and may require heating. |

Experimental Protocols:

-

Synthesis of N-Boc-2-chloroethylamine: This key intermediate can be synthesized from 2-chloroethylamine hydrochloride and di-tert-butyl dicarbonate ((Boc)(_2)O) in the presence of a base like sodium hydroxide.

-

Optimized Williamson Ether Synthesis Protocol (Representative):

-

Suspend sodium hydride (1.2 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N(_2) or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-phenyl-1-propanol (1.0 eq.) in anhydrous THF to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting alkoxide solution back to 0 °C and add a solution of N-Boc-2-chloroethylamine (1.1 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight, or gently heat to reflux (monitoring by TLC) until the starting alcohol is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude N-Boc-2-(1-phenylpropoxy)ethan-1-amine by column chromatography.

-

-

Boc-Deprotection Protocol:

-

Dissolve the purified N-Boc protected amine in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 25-50% v/v in DCM) or a 4M solution of HCl in dioxane.[8]

-

Stir at room temperature for 1-4 hours, monitoring by TLC.

-

Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

-

For the free amine, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.

-

Part 2: Alternative Synthetic Route - Reductive Amination

If the Williamson ether synthesis consistently provides low yields, an alternative strategy is reductive amination.[9] This approach avoids the use of strong bases and the associated elimination side reactions. The key is to synthesize an aldehyde precursor, 2-(1-phenylpropoxy)acetaldehyde.

Overall Reaction Scheme:

dot graph "Reductive_Amination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 3. General workflow for the reductive amination route.

Frequently Asked Questions & Troubleshooting Guide

Q4: How can I synthesize the required aldehyde, 2-(1-phenylpropoxy)acetaldehyde?

A4: This intermediate can be prepared via a Williamson ether synthesis, but using a different electrophile. React the alkoxide of 1-phenyl-1-propanol with a 2-haloacetaldehyde acetal (e.g., 2-bromoacetaldehyde diethyl acetal). The acetal acts as a protecting group for the aldehyde. Following the ether formation, the acetal is easily hydrolyzed under mild acidic conditions to reveal the aldehyde.

Q5: What are the best conditions for the reductive amination step?

A5: Reductive amination is typically a one-pot reaction where the aldehyde, amine (in this case, ammonia), and a reducing agent are combined.[10]

-

Amine Source: Aqueous ammonia or ammonium acetate can be used as the source of ammonia.

-

Reducing Agent: A key consideration is to use a reducing agent that is selective for the imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH(3)CN) is a classic choice for this purpose. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is another excellent, milder alternative that avoids the use of cyanide salts.

-

pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to promote imine formation without deactivating the amine nucleophile.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| NaBH(3)CN | Selectively reduces imines in the presence of aldehydes. | Toxic cyanide byproduct. |

| NaBH(OAc)(_3) | Mild, selective, and non-toxic. | More expensive than other borohydrides. |

| H(_2)/Pd-C | "Green" reducing agent, high atom economy. | Requires specialized hydrogenation equipment. |

Representative Reductive Amination Protocol:

-

Dissolve 2-(1-phenylpropoxy)acetaldehyde (1.0 eq.) and ammonium acetate (5-10 eq.) in methanol.

-

Add sodium cyanoborohydride (1.5 eq.) in portions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding aqueous HCl.

-

Perform an acidic-basic workup as described in A2 to isolate and purify the final amine product.

Summary and Recommendations

Low yields in the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine via the Williamson ether synthesis are common but can be overcome with careful optimization. The key to success lies in favoring the S(_N)2 pathway over the competing E2 elimination. This is best achieved by:

-

Using a strong, non-nucleophilic base like NaH .

-

Employing a polar aprotic solvent such as THF or DMF .

-

Maintaining a moderate reaction temperature .

-

Crucially, using an N-protected 2-chloroethanamine , with N-Boc-2-chloroethylamine being a highly suitable choice.

Should these optimizations fail to provide satisfactory yields, consider the reductive amination route as a robust alternative. While it requires the synthesis of an aldehyde intermediate, it avoids the problematic base-mediated elimination step.

By understanding the mechanistic principles behind these reactions and systematically addressing the potential pitfalls, you can significantly improve the yield and purity of your target compound.

References

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis Explained. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Fulir. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]

-

Synarchive. (n.d.). Protecting Groups List. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. PubChemLite - 2-(1-phenylpropoxy)ethan-1-amine (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 4. mcours.net [mcours.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. gctlc.org [gctlc.org]

Purification strategies for removing impurities from 2-(1-Phenylpropoxy)ethan-1-amine

Technical Support Center: Purification of 2-(1-Phenylpropoxy)ethan-1-amine

-

Ticket ID: PUR-2-PPEA-001[1]

-

Subject: Impurity Removal & Isolation Strategies

-

Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely working with 2-(1-Phenylpropoxy)ethan-1-amine , a primary ether-amine often synthesized via Williamson ether synthesis or reduction of a nitrile/azide intermediate.[1] This molecule presents specific purification challenges due to its basicity, the potential for elimination side-products (styrenyl derivatives), and the difficulty of separating the neutral alcohol precursor (1-phenylpropan-1-ol ) from the amine product.[1]

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the high pKa (~9.8–10.2) of the primary amine, allowing for a highly selective separation from neutral organic impurities.

Module 1: The "Oily Amine" Protocol (Acid-Base Extraction)

User Symptom: "My crude product is a yellow oil containing significant amounts of unreacted alcohol starting material. Flash chromatography is causing tailing."

The Fix: Do not rely on chromatography as a first step. Use the basicity of the amine to chemically separate it from the neutral alcohol.

The Science (Why this works):

The primary amine (

-

At pH < 4: The amine is protonated (

), becoming water-soluble.[1] Neutral impurities (alcohols, ethers, alkenes) remain hydrophobic. -

At pH > 12: The amine is deprotonated (free base), becoming hydrophobic (organic-soluble).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude yellow oil in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ). Avoid Ethyl Acetate if possible, as it can hydrolyze under strong pH swings, though it is acceptable for rapid extractions.

-

Acid Wash (The Trap):

-

Add 1M HCl (aq) to the organic phase. Ratio: 1:1 v/v.

-

Shake vigorously. The product moves to the Aqueous Layer .

-

Critical Step: Separate the layers.[2] Keep the Aqueous Layer.

-

(Optional) Wash the aqueous layer again with fresh DCM to remove stubborn neutral impurities.

-

-

Basification (The Release):

-

Cool the aqueous layer in an ice bath (neutralization is exothermic).

-

Slowly add 6M NaOH or 50% KOH until the pH reaches >12 (check with pH paper).

-

Observation: The solution should turn cloudy as the free amine oils out.

-

-

Extraction:

-

Extract the cloudy aqueous mixture with DCM (3x).

-

Combine organic layers.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Result: The unreacted 1-phenylpropan-1-ol remains in the initial organic waste; the purified amine is recovered in the final step.[1]

Module 2: Visualization of the Extraction Workflow

The following diagram illustrates the phase-switching logic required to isolate the amine from neutral impurities.

Caption: Figure 1. Selective Acid-Base Extraction workflow separating the basic amine product from neutral alcohol impurities.[1]

Module 3: Advanced Troubleshooting (FAQs)

Q1: "I see a 'Ghost Peak' or severe tailing during HPLC/LC-MS analysis."

Diagnosis: Primary amines interact strongly with the acidic silanol groups on standard silica columns (both normal and reverse phase), causing peak broadening.[1] The Fix:

-

Mobile Phase Modifier: You must add a basic modifier or an ion-pairing agent.[1]

-

Protocol: Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your aqueous mobile phase.[1] This blocks the silanol sites. Alternatively, use a high-pH stable column (e.g., Waters XBridge) at pH 10.[1]

Q2: "The product turns brown/black upon vacuum distillation."

Diagnosis: Oxidative degradation or thermal elimination. The benzylic ether position is susceptible to radical oxidation, and the amine can undergo Hofmann-type elimination if heated excessively in the presence of salts. The Fix:

-

Lower Temperature: Ensure high vacuum (< 1 mbar) to keep the boiling point below 120°C.

-

Inert Atmosphere: Bleed nitrogen or argon into the capillary during distillation.

-

Salt Alternative: If the free base is unstable, convert it to the Oxalate or Fumarate salt immediately. These salts are often crystalline solids, whereas the HCl salt might be hygroscopic (water-absorbing oil).[1]

Q3: "How do I remove the elimination byproduct (1-Phenylpropene)?"

Diagnosis: If the synthesis involved harsh heating or strong bases, you may have eliminated the ether to form a styrene derivative. The Fix:

-

Wash Strategy: The elimination product is non-basic. It will be removed entirely by the Acid-Base Extraction (Module 1) .[1] It will remain in the initial organic layer while the amine moves to the acid layer.

Module 4: Data & Solvent Compatibility Table

Use this table to select the correct solvent system for your specific impurity profile.

| Impurity Type | Chemical Nature | Removal Strategy | Recommended Solvent System |

| 1-Phenylpropan-1-ol | Neutral Alcohol | Acid-Base Extraction | DCM / 1M HCl |

| 1-Phenylpropene | Non-polar Alkene | Acid-Base Extraction | Hexanes / 1M HCl |

| Inorganic Salts | Ionic Solid | Filtration / Aqueous Wash | Dissolve amine in DCM; filter solids |

| Over-alkylated Amine | Secondary/Tertiary | Distillation / Chromatography | Difficult chemically. Use fractional distillation (BP differences) or Amine-functionalized Silica.[1] |

| Water | Solvent | Drying Agent | Anhydrous |

References

-

Amine Extraction Principles

-

Williamson Ether Synthesis & Side Reactions

-